molecular formula C19H24N2O2 B587247 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 CAS No. 1794883-59-2

4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4

Cat. No.: B587247
CAS No.: 1794883-59-2
M. Wt: 316.437
InChI Key: DGOOLMGPMIHRFY-BSFGQKQYSA-N
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Description

4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 is a complex organic compound that features a combination of isoquinoline and benzenamine structures

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with various receptors

Mode of Action

It is known that similar compounds interact with their targets, causing changes in the target’s function . The exact mechanism of interaction and the resulting changes for this specific compound require further investigation.

Biochemical Pathways

Similar compounds have been found to affect various biochemical pathways

Result of Action

Similar compounds have been found to have various biological activities . The specific effects of this compound require further investigation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4 typically involves multiple steps. One common method starts with the preparation of the isoquinoline moiety, which can be synthesized through the Bischler-Napieralski reaction. This involves the cyclization of a β-phenylethylamine derivative with a suitable reagent like phosphorus oxychloride (POCl3) under reflux conditions .

The benzenamine part can be introduced through a nucleophilic substitution reaction, where the isoquinoline derivative reacts with a halogenated benzene compound in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Properties

IUPAC Name

4-[1,1,2,2-tetradeuterio-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-22-18-11-15-8-10-21(13-16(15)12-19(18)23-2)9-7-14-3-5-17(20)6-4-14/h3-6,11-12H,7-10,13,20H2,1-2H3/i7D2,9D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOOLMGPMIHRFY-BSFGQKQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CCC3=CC=C(C=C3)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)N)C([2H])([2H])N2CCC3=CC(=C(C=C3C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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